molecular formula C11H10BrN3O2 B11772933 1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1779121-16-2

1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11772933
CAS No.: 1779121-16-2
M. Wt: 296.12 g/mol
InChI Key: XURNSTJXFTXOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly as a scaffold for developing novel therapeutics. The 1,2,3-triazole core is a privileged structure in pharmaceutical research due to its versatility, metabolic stability, and ability to engage in key hydrogen bonding interactions with biological targets, mimicking the amide bond . This specific derivative, featuring a 3-bromophenyl group and a carboxylic acid moiety, offers multiple sites for further synthetic modification, making it a valuable intermediate for constructing more complex molecules or chemical libraries. Compounds based on the 1,2,3-triazole structure have demonstrated a broad spectrum of biological activities, underpinning their research value. They have been extensively investigated as potent inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in neurodegenerative disease research such as Alzheimer's disease . Furthermore, structurally similar 1,2,3-triazole-4-carboxamides have been identified as highly potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a nuclear receptor that regulates drug metabolism genes . Inhibiting PXR has therapeutic potential for preventing adverse drug-drug interactions and improving drug efficacy. The carboxylic acid functional group on the triazole ring allows for the generation of amide or ester derivatives, facilitating structure-activity relationship (SAR) studies and the optimization of pharmacological properties like potency and selectivity . This compound is presented for research applications only, including use as a building block in organic synthesis, a potential pharmacophore in hit-to-lead optimization campaigns, and a tool compound for probing biological mechanisms.

Properties

CAS No.

1779121-16-2

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

1-[1-(3-bromophenyl)ethyl]triazole-4-carboxylic acid

InChI

InChI=1S/C11H10BrN3O2/c1-7(8-3-2-4-9(12)5-8)15-6-10(11(16)17)13-14-15/h2-7H,1H3,(H,16,17)

InChI Key

XURNSTJXFTXOKV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)N2C=C(N=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Metal-Catalyzed Azide-Alkyne Cycloaddition (MAAC)

The triazole core can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for 1,2,3-triazole construction. For the target compound, the reaction would involve:

  • 3-Bromophenyl acetylene : Serving as the alkyne component.

  • Ethyl azide : Providing the ethyl substituent and azide functionality.

Reaction Conditions :

ComponentDetails
CatalystCuI or CuSO₄·5H₂O with ascorbic acid (reducing agent)
SolventDMF/H₂O or DCE (1,2-dichloroethane)
TemperatureRoom temperature to 60°C
Yield Range50–95% (dependent on substituent steric/electronic effects)

Mechanistic Insights :
The CuAAC reaction proceeds via a stepwise mechanism:

  • Coordination : Copper(I) binds to the alkyne and azide.

  • Cycloaddition : Formation of the triazole ring with regioselectivity favoring 1,4-disubstitution.

  • Proton Transfer : Deprotonation to yield the 1,2,3-triazole.

Post-Cycloaddition Functionalization :
After forming the triazole core, the 4-carboxylic acid group can be introduced via:

  • Carboxylation : Reaction with CO₂ using Grignard reagents (e.g., isopropylmagnesium chloride) at −78°C to 0°C.

  • Ester Hydrolysis : Synthesizing the ethyl ester first (via DCC coupling or acid-catalyzed esterification), followed by alkaline hydrolysis.

β-Ketoester Azide Cycloaddition

Base-Promoted Cycloaddition

A one-step method involving β-ketoesters and organic azides under basic conditions offers a direct route to triazole carboxylic acids.

Key Reagents :

  • 3-Bromophenyl β-ketoester : Synthesized from 3-bromobenzaldehyde and ethyl acetoacetate via Claisen condensation.

  • Ethyl azide : Prepared from ethyl bromide and sodium azide in DMSO.

Reaction Protocol :

ParameterDetails
BaseK₂CO₃ or NaOH
SolventEthanol/water or DMSO
Temperature80°C (reflux)
Reaction Time16–24 hours
Yield30–95% (optimized for aromatic azides)

Advantages :

  • Eliminates the need for metal catalysts.

  • Suitable for large-scale production due to simplicity.

Limitations :

  • Steric hindrance from bulky substituents (e.g., 3-bromophenyl) may reduce yields.

Grignard Reagent-Carbonation Sequence

Dibromo Triazole Intermediate

A patented method involves sequential Grignard addition and carbon dioxide quenching to install substituents.

Stepwise Process :

  • Dibromo Triazole Synthesis :

    • Starting Material : 1-Substituted-4,5-dibromo-1H-1,2,3-triazole.

    • Grignard Reaction : Treatment with isopropylmagnesium chloride (1.2 equiv) at −78°C to 0°C.

  • Carbonation :

    • CO₂ Introduction : Bubbling CO₂ into the reaction mixture at −10°C.

  • Workup :

    • Acid Quench : HCl addition to protonate the carboxylate.

    • Crystallization : Isolation via layering with ethyl acetate/water.

Yield Optimization :

ParameterOptimal RangeImpact on Yield
Grignard Equiv.1.2–1.5Higher yields with excess
CO₂ Inlet Time10–15 minutesFull conversion
SolventTHF/METHFImproves reaction kinetics

Example Yields :

  • 1-Methyl Analog : 49% yield.

  • 1-Ethyl Analog : 53% yield.

Comparative Analysis of Methods

MethodAdvantagesLimitationsReferences
MAACHigh regioselectivity, mild conditionsRequires copper catalysts
β-Ketoester CycloadditionOne-step synthesis, scalableSensitive to steric effects
Grignard-CarbonationFlexible substituent installationLow temperatures required, moderate yields

Critical Challenges and Solutions

Regioselectivity Control

In MAAC reactions, regioselectivity depends on the electronic nature of the alkyne and azide. For the target compound:

  • Electron-Withdrawing Groups : 3-Bromophenyl acetylene may favor 1,5-disubstitution.

  • Solution : Use Ru catalysts (e.g., Ru(p-cymene)Cl₂) to force 1,4-disubstitution.

Functional Group Compatibility

The bromine atom on the phenyl ring may participate in undesired cross-coupling. Mitigation strategies include:

  • Protective Groups : Introduce bromine post-triazole formation via electrophilic substitution.

  • Direct Bromination : Use NBS (N-bromosuccinimide) under radical conditions .

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring and the carboxylic acid group can participate in oxidation and reduction reactions, respectively. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaOH).

    Oxidation and Reduction: Oxidizing agents (KMnO4, H2O2), reducing agents (LiAlH4, NaBH4).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases (K3PO4, Na2CO3).

Major Products Formed

    Substitution Reactions: Substituted triazole derivatives with various functional groups.

    Oxidation and Reduction: Alcohols, aldehydes, or ketones depending on the reaction conditions.

    Coupling Reactions: Biaryl or diaryl compounds with extended conjugation.

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of 1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 3-bromobenzyl derivatives with azides under copper-catalyzed conditions. The resulting compound exhibits a triazole ring, which is known for its stability and reactivity in various chemical environments. The molecular formula is C10H10BrN3O2C_{10}H_{10}BrN_3O_2 with a molecular weight of 268.07 g/mol .

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit promising anticancer properties. For instance, derivatives of 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid have shown significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma). The mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activities. They have been tested against a range of pathogens, including bacteria and fungi. The presence of the bromophenyl group enhances their interaction with microbial targets, potentially leading to increased efficacy compared to other triazole derivatives .

Inhibition of Enzymatic Activity

Research indicates that this compound can inhibit specific enzymes involved in disease pathways. For example, it has been evaluated for its ability to inhibit certain kinases that play critical roles in cancer progression and metastasis .

Coordination Chemistry

The triazole ring's nitrogen atoms can act as ligands in coordination complexes. This property allows for the development of new materials with tailored electronic and optical properties. Such materials can be utilized in sensors or as catalysts in various chemical reactions .

Polymer Chemistry

Incorporating triazole derivatives into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. These polymers can find applications in coatings, adhesives, and other industrial products .

Case Study 1: Anticancer Mechanism

In a study evaluating the anticancer activity of triazole derivatives, this compound was tested using the MTT assay. Results indicated an IC50 value significantly lower than standard chemotherapeutics like cisplatin, indicating superior efficacy against colorectal cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. It exhibited substantial inhibition rates compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its binding affinity and specificity. The bromophenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The triazole core with a carboxylic acid at position 4 is a common motif in many derivatives. Key structural variations include substituents on the triazole ring (position 1) and additional functional groups:

Compound Name Substituent at Position 1 Key Functional Groups Notable Properties/Effects
Target Compound 1-(3-Bromophenyl)ethyl -Br, ethyl linker, -COOH Bromine enhances lipophilicity and electron-withdrawing effects; ethyl chain adds steric bulk.
1-(4-Ethoxyphenyl)-5-formyl derivative 4-Ethoxyphenyl -OCH₂CH₃, -CHO, -COOH Exhibits ring-chain tautomerism (20% cyclic hemiacetal in solution) .
1-(2-Aminophenyl) derivative 2-Aminophenyl -NH₂, -COOH Kink-like conformation (perpendicular phenyl-triazole rings); intramolecular H-bonding .
1-(4-Chlorophenyl)-5-phenyl derivative 4-Chlorophenyl, phenyl at position 5 -Cl, -Ph, -COOH High yield synthesis (95%); potential for carboxamide derivatives .
1-(3-Trifluoromethylphenyl) derivative 3-Trifluoromethylphenyl -CF₃, -COOH Strong electron-withdrawing -CF₃ group; used in drug discovery pipelines .
1-(Azetidin-3-yl)methyl derivatives Azetidinyl groups -N-protected, -COOH Bioactive scaffolds for protease inhibitors or antibiotics .

Key Observations :

  • Electron-withdrawing groups (-Br, -Cl, -CF₃) enhance stability and influence binding interactions.
  • Amino groups (-NH₂) enable hydrogen bonding and antimicrobial activity .
  • Ethyl linkers (target compound) increase lipophilicity compared to direct aryl attachments.

Physicochemical Properties

  • Tautomerism : 5-Formyl derivatives exhibit ring-chain equilibria, affecting reactivity .
  • Solubility : Carboxylic acid group enhances aqueous solubility, while aryl/alkyl groups increase lipophilicity.
  • Crystallography: X-ray data for 1-(2-aminophenyl) derivative reveals intramolecular H-bonds and methanol solvation .

Biological Activity

1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, potential interactions with various enzymes, and implications in medicinal chemistry.

The compound's chemical formula is C9H6BrN3O2C_9H_6BrN_3O_2, with a molecular weight of 268.07 g/mol. It features a 1,2,3-triazole ring which is crucial for its bioactivity. The structure can be represented as follows:

PropertyValue
Chemical FormulaC₉H₆BrN₃O₂
Molecular Weight268.07 g/mol
IUPAC Name1-(3-bromophenyl)triazole-4-carboxylic acid
AppearancePowder

Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anti-inflammatory effects . Specifically, studies have shown that these compounds can inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. For instance, a recent study demonstrated that triazole derivatives could reduce oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor . Triazoles are known to interact with various enzymes through mechanisms such as coordination with metal ions or hydrogen bonding. This interaction can lead to inhibition of enzymes involved in inflammatory pathways or other biological processes. For example, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes selectively .

Case Study 1: Anti-inflammatory Effects

A study conducted on synthesized triazole derivatives demonstrated their ability to inhibit COX-2 activity significantly. The IC₅₀ values indicated a strong selectivity ratio favoring COX-2 over COX-1, suggesting a therapeutic potential in treating inflammatory diseases without the common side effects associated with non-selective NSAIDs .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of triazole derivatives revealed that modifications on the phenyl ring significantly affect biological activity. For instance, substituents on the benzyl ring influence the inhibitory potency against butyrylcholinesterase (BuChE), with certain electron-donating groups enhancing activity while others diminish it .

Comparative Analysis of Similar Compounds

Compound NameIC₅₀ (µM)Mechanism of Action
1-(3-Bromophenyl)-triazole-4-carboxylic acid0.84Inhibition of pro-inflammatory markers
Ethyl 1-(4-chlorophenyl)-triazole-4-carboxylate18.59COX-2 inhibition
Hesperetin–triazole hybrids3.04BuChE inhibition

Q & A

Basic Synthesis: How is this compound synthesized, and what methodologies ensure regioselectivity?

Answer:
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction . Key steps include:

  • Precursor Preparation : Reacting a 3-bromophenyl-substituted alkyne with an azide (e.g., ethyl azidoacetate).
  • Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in solvents like DMF/H₂O at 25–60°C to form the triazole core .
  • Purification : Column chromatography or crystallization to isolate the product.
    Regioselectivity (1,4-triazole formation) is ensured by Cu(I) catalysis, with the bromophenyl group’s steric effects minimizing competing pathways .

Advanced Synthesis Optimization: How do reaction conditions influence yield and purity?

Answer:
Optimization involves:

  • Catalyst Loading : Excess Cu(I) (10–20 mol%) improves cycloaddition efficiency but may require post-reaction EDTA washes to remove residual copper .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while aqueous mixtures reduce side reactions .
  • Temperature Control : Mild heating (40–50°C) balances reaction speed with decomposition risks.
    Yield improvements (70–90%) are achieved via iterative condition screening, monitored by TLC or HPLC .

Biological Activity Assessment: What methods evaluate its antimicrobial efficacy compared to analogs?

Answer:

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

  • Structure-Activity Comparisons :

    SubstituentPositionActivity Trend (vs. 3-Bromo)
    FluorometaLower anticancer activity
    ChlorometaReduced antimicrobial potency
    BromometaEnhanced lipophilicity/binding

The bromine atom’s electron-withdrawing effect and steric bulk may improve target engagement .

Structural Analysis: What techniques resolve its 3D conformation?

Answer:

  • X-ray Crystallography : SHELX software refines diffraction data to determine bond angles/planarity . For example, triazole and phenyl rings often adopt perpendicular conformations .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., bromine’s deshielding of adjacent protons) .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and docking poses .

Data Contradictions: How to address discrepancies in crystallographic vs. spectroscopic data?

Answer:

  • Validation : Cross-check XRD-derived bond lengths with DFT-optimized structures .
  • Disorder Analysis : Use SHELXL’s TWIN/BASF commands to model crystallographic disorder .
  • Dynamic Effects : MD simulations assess if solution-phase conformations differ from solid-state structures .

Derivative Synthesis: What strategies functionalize the carboxylic acid group?

Answer:

  • Esterification : React with ethanol/H₂SO₄ to form ethyl esters for improved membrane permeability .
  • Amidation : Couple with amines (e.g., EDC/HOBt) to generate bioactive amides .
  • Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺) for catalytic or antimicrobial applications .

SAR Studies: How do substituent positions impact bioactivity?

Answer:

  • Meta vs. Para Halogens : Meta-bromo enhances π-stacking in hydrophobic enzyme pockets compared to para-fluoro analogs .
  • Alkyl vs. Aryl Chains : The ethyl linker in 1-(3-bromophenyl)ethyl improves solubility vs. bulkier benzyl groups .
  • Triazole vs. Pyrazole Cores : Triazoles exhibit stronger hydrogen-bonding capacity due to additional nitrogen .

Computational Modeling: How to predict target interactions?

Answer:

  • Molecular Docking : AutoDock Vina screens against targets (e.g., β-lactamases) using force fields to score binding affinities .
  • Pharmacophore Mapping : Identify critical interactions (e.g., triazole’s H-bond with catalytic residues) .
  • ADMET Prediction : SwissADME estimates logP, bioavailability, and blood-brain barrier penetration .

Stability Analysis: How to assess degradation under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and 40–80°C for 48–72 hours .
  • Analytical Monitoring : HPLC-MS tracks decomposition products (e.g., triazole ring opening or debromination) .
  • Excipient Compatibility : Test with common formulation agents (e.g., PEG 400) for pre-clinical stability .

Mechanistic Studies: What approaches elucidate its mode of action?

Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., DHFR) using spectrophotometric methods .
  • Gene Expression Profiling : RNA-seq identifies upregulated/downregulated pathways post-treatment .
  • Crystallographic Fragment Screening : Soak crystals with the compound to resolve binding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.